molecular formula C11H11N3O2 B125665 Ethyl 4-(1,2,4-triazol-1-YL)benzoate CAS No. 143426-48-6

Ethyl 4-(1,2,4-triazol-1-YL)benzoate

Cat. No. B125665
M. Wt: 217.22 g/mol
InChI Key: KDJUAOCGUGUBIN-UHFFFAOYSA-N
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Description

Ethyl 4-(1,2,4-triazol-1-yl)benzoate is a chemical compound that is part of a broader class of triazole derivatives. These compounds are of significant interest due to their diverse range of biological activities and potential applications in medicinal chemistry. The triazole ring, a five-membered heterocycle containing three nitrogen atoms, is a crucial structural motif that is often found in pharmaceuticals and agrochemicals due to its ability to mimic the peptide bond and bind to various enzymes and receptors .

Synthesis Analysis

The synthesis of triazole derivatives typically involves the cyclization of azides with alkynes, a process known as the click reaction, or through the condensation of various precursors containing the necessary functional groups for triazole formation. For instance, novel 1,2,3-triazole derivatives have been synthesized by condensing o-phenylenediamine with propanoic acid followed by reactions with substituted alkyl halides . Similarly, other related compounds have been synthesized through multi-step reactions involving different starting materials and reagents, demonstrating the versatility of synthetic approaches for triazole derivatives .

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of the triazole ring, which can significantly influence the electronic properties of the molecule. For example, the molecular electrostatic potential map of a related compound showed that the maximum negative region is localized over the sulfur atoms and the N3 atom of the triazole ring, indicating potential sites for nucleophilic attack . The molecular structure is often elucidated using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice .

Chemical Reactions Analysis

Triazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The triazole ring itself can act as a scaffold for further functionalization or as a coordinating ligand in metal complexes. The reactivity of these compounds can be further explored through molecular docking studies, which can predict the interaction of the triazole derivatives with biological targets such as enzymes or receptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 4-(1,2,4-triazol-1-yl)benzoate and related compounds are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their practical applications. Spectroscopic methods such as FT-IR, FT-Raman, NMR, and UV-Vis are commonly used to characterize these compounds and provide insights into their electronic and vibrational properties . Theoretical calculations, such as density functional theory (DFT), can complement experimental data and help predict properties like nonlinear optical behavior, which is significant for materials science applications .

Safety And Hazards

The safety information for Ethyl 4-(1H-1,2,4-triazol-1-YL)benzoate indicates that contact with skin, eyes, and clothing should be avoided. Ingestion and inhalation should also be avoided. Prolonged or repeated exposure should be avoided. Contaminated clothing should be removed and washed before reuse. Hands should be washed thoroughly after handling .

properties

IUPAC Name

ethyl 4-(1,2,4-triazol-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-16-11(15)9-3-5-10(6-4-9)14-8-12-7-13-14/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJUAOCGUGUBIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30627082
Record name Ethyl 4-(1H-1,2,4-triazol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(1,2,4-triazol-1-YL)benzoate

CAS RN

143426-48-6
Record name Ethyl 4-(1H-1,2,4-triazol-1-yl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143426-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(1H-1,2,4-triazol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of ethyl 4-fluorobenzoate (8.4 g), 1,2,4-triazole (4.14 g) and potassium carbonate (20.7 g) in DMF (30 ml) was stirred at 100° C. for 3 hours and concentrated. To the residue was added dichloromethane, and the mixture was washed with water, dried and concentrated. The residue was purified with silica gel column chromatography (dichloromethane:methanol=50:1→20:1) to give a colorless solid of ethyl 4-(1,2,4-triazol-1-yl)benzoate (4.0 g) and ethyl 4-(1,2,4- triazol-4- yl)benzoate (369 mg).
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
4.14 g
Type
reactant
Reaction Step One
Quantity
20.7 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

1,2,4-Triazole (0.82 g, 0.01 mol), ethyl 4-fluorobenzoate (2 g, 0.01 mol) and anhydrous potassium carbonate (1.43 g, 0.01 mol) was dissolved in DMSO (30 ml) and heated to 90° C. for 18 h. The solution was poured into water (50 ml), extracted with ethyl acetate (50 ml), dried (sodium sulphate), filtered and evaporated to dryness under reduced pressure. The white solid was purified by flash column chromatography (silica, diethyl ether) to afford a white solid (1.59 g, 73%).
Quantity
0.82 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.43 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Yield
73%

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